molecular formula C27H20O8 B12002487 (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate CAS No. 52080-38-3

(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate

Katalognummer: B12002487
CAS-Nummer: 52080-38-3
Molekulargewicht: 472.4 g/mol
InChI-Schlüssel: NOKKFSNWQIZOKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate is a complex organic compound with a unique structure that includes a pyran ring substituted with benzoyloxy groups and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate typically involves multicomponent reactions. One common method is the Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Photochemical oxidation using light-absorbing semiconductors.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated derivatives.

Wirkmechanismus

The mechanism by which (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate exerts its effects involves several molecular targets and pathways. For instance, in cancer research, it has been shown to induce ferroptosis, a form of programmed cell death characterized by the accumulation of lipid peroxides . This process is typically catalyzed by iron and involves the generation of reactive oxygen species that attack polyunsaturated fatty acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Eigenschaften

52080-38-3

Molekularformel

C27H20O8

Molekulargewicht

472.4 g/mol

IUPAC-Name

(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate

InChI

InChI=1S/C27H20O8/c28-23-22(34-25(30)19-12-6-2-7-13-19)16-21(17-32-24(29)18-10-4-1-5-11-18)33-27(23)35-26(31)20-14-8-3-9-15-20/h1-16,21,27H,17H2

InChI-Schlüssel

NOKKFSNWQIZOKQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCC2C=C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.